molecular formula C4H7ClMg B3053770 Magnesium, 3-butenylchloro- CAS No. 56039-93-1

Magnesium, 3-butenylchloro-

Cat. No.: B3053770
CAS No.: 56039-93-1
M. Wt: 114.86 g/mol
InChI Key: QUCQSWROBYLIEG-UHFFFAOYSA-M
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Description

Significance of Organomagnesium Reagents in Organic Synthesis

Organomagnesium reagents, commonly known as Grignard reagents, are a cornerstone of organic synthesis, primarily due to their exceptional ability to form new carbon-carbon bonds. numberanalytics.comnumberanalytics.com These compounds, with the general formula R-Mg-X (where R is an organic group and X is a halogen), are highly valued for their strong nucleophilic character at the carbon atom bonded to magnesium. numberanalytics.com This polarity allows them to react with a wide array of electrophiles, most notably the carbonyl group found in aldehydes, ketones, and esters. numberanalytics.comlibretexts.org

The versatility of Grignard reagents is demonstrated by the range of products they can generate. For instance, their reaction with aldehydes and ketones produces secondary and tertiary alcohols, respectively. ebsco.comthermofisher.com This reactivity has been instrumental in the synthesis of numerous complex molecules, including natural products and pharmaceuticals. numberanalytics.comthermofisher.com The ease of their preparation and their broad applicability have cemented their status as one of the most widely used classes of organometallic reagents in synthetic chemistry. ebsco.comacs.org

Historical Development of Grignard Reagents and their Foundational Impact

The discovery of organomagnesium halides by French chemist Victor Grignard in 1900 marked a watershed moment in organic chemistry. numberanalytics.comthermofisher.comacs.org Prior to his work, the formation of carbon-carbon bonds was a significant challenge for chemists. numberanalytics.com Grignard found that reacting an organic halide with magnesium metal in an ether solvent produced a highly reactive organomagnesium compound. numberanalytics.comthermofisher.com This discovery provided a straightforward and effective method for creating these crucial bonds.

The profound impact of this work was swiftly recognized, and Victor Grignard was awarded the Nobel Prize in Chemistry in 1912 for his discovery. numberanalytics.comnumberanalytics.comebsco.com The "Grignard reaction" quickly became an indispensable tool in synthetic laboratories worldwide. tandfonline.com Further research, such as that by Wilhelm Schlenk, helped to elucidate the complex nature of these reagents in solution. ebsco.com Over a century later, Grignard's methodology remains a fundamental and widely taught reaction in organic chemistry, a testament to its enduring utility and foundational impact.

Unique Position of Unsaturated Grignard Reagents in Chemical Transformations

Within the broad class of Grignard reagents, unsaturated variants like 3-butenylmagnesium chloride occupy a unique and valuable position. These reagents contain a carbon-carbon double bond within their structure, which allows for the introduction of alkenyl groups into target molecules. This capability is particularly useful in the synthesis of homoallylic alcohols and other unsaturated compounds. tandfonline.comtandfonline.com

3-Butenylmagnesium chloride, as a homoallylic Grignard reagent, is a synthetic equivalent of the 3-butenyl anion. chemicalbook.com Its reactions with carbonyl compounds are a key method for producing alcohols with a butenyl functional group. For example, the reaction of 3-butenylmagnesium bromide (a closely related compound) with an ester can produce a tertiary homoallylic alcohol. tandfonline.com The presence of the double bond also opens up possibilities for further chemical transformations, such as cross-coupling reactions to form more complex unsaturated systems. nih.gov This dual functionality—the nucleophilic carbon center and the reactive double bond—makes unsaturated Grignard reagents like 3-butenylmagnesium chloride powerful intermediates in multi-step syntheses.

Properties

IUPAC Name

magnesium;but-1-ene;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7.ClH.Mg/c1-3-4-2;;/h3H,1-2,4H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCQSWROBYLIEG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CC=C.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60464624
Record name Magnesium, 3-butenylchloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.86 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56039-93-1
Record name Magnesium, 3-butenylchloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60464624
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of 3 Butenylmagnesium Chloride Reactivity

Nucleophilic Addition Reactions

As a potent nucleophile, 3-butenylmagnesium chloride readily attacks electron-deficient centers, most notably the carbon atoms of polar unsaturated bonds like carbonyls and imines.

Reactivity with Carbonyl Electrophiles and Derivative Formation

3-Butenylmagnesium chloride and its bromide analogue react with a variety of carbonyl compounds, including aldehydes, ketones, and esters, to yield homoallylic alcohols. smolecule.comcymitquimica.comrsc.org This transformation is a cornerstone in organic synthesis for the construction of complex molecular architectures. The reaction proceeds through a nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon. Subsequent aqueous workup protonates the resulting alkoxide to afford the alcohol product. cymitquimica.com

The reaction with aldehydes provides secondary homoallylic alcohols, while ketones yield tertiary homoallylic alcohols. smolecule.comnih.gov For instance, the reaction with formaldehyde (B43269) specifically produces 3-buten-1-ol. smolecule.com The reaction's utility extends to more complex substrates, where stereoselectivity can be a key consideration, although additions of allylmagnesium reagents to chiral α-alkoxy ketones are often unselective. nih.gov In reactions with sterically hindered ketones, the addition of allylic magnesium reagents can be reversible. nih.gov

Furthermore, 3-butenylmagnesium chloride reacts with carbon dioxide in a process known as carbonation. This reaction leads to the formation of a carboxylic acid, specifically 2-methyl-3-butenoic acid, after acidic workup. acs.org

ElectrophileReagentProductReference(s)
Aldehydes (R-CHO)3-Butenylmagnesium chlorideSecondary homoallylic alcohols smolecule.comrsc.orgnih.gov
Ketones (R₂C=O)3-Butenylmagnesium chlorideTertiary homoallylic alcohols smolecule.comnih.gov
Esters3-Butenylmagnesium bromideAlkenols smolecule.com
Carbon Dioxide (CO₂)3-Butenylmagnesium chloride2-Methyl-3-butenoic acid acs.org

Reactions with Other Polar Unsaturated Systems, including C=N Double Bonds

The nucleophilic character of 3-butenylmagnesium chloride also enables its reaction with other polar unsaturated systems, such as carbon-nitrogen double (C=N) and triple (C≡N) bonds found in imines and nitriles, respectively.

The addition of 3-butenylmagnesium bromide to imines or their derivatives is a powerful method for synthesizing nitrogen-containing heterocycles and amines. For example, the reaction with a chiral α-aminonitrile derivative, which serves as an imine precursor, can produce a quinolizidine (B1214090) skeleton with high diastereoselectivity. nih.gov Similarly, its addition to N-acyl-2-pyrrolidinone derivatives has been employed in the synthesis of complex ketones. nih.gov The general reaction of Grignard reagents with imines proceeds via nucleophilic addition to the imine carbon, forming a magnesium amide salt, which upon hydrolysis yields the corresponding amine. masterorganicchemistry.com

Nitriles also serve as electrophiles for 3-butenylmagnesium chloride. The Grignard reagent adds to the nitrile carbon to form an intermediate imine salt. masterorganicchemistry.com Subsequent hydrolysis of this intermediate furnishes a ketone. masterorganicchemistry.com This two-step sequence provides a valuable route for ketone synthesis. In more complex systems, the addition of 3-butenylmagnesium bromide to hydroxynitriles can initiate polar-radical cyclization cascades, leading to the formation of intricate bicyclic ketones. nih.govnsf.gov

ElectrophileReagentIntermediate/ProductApplication/FindingReference(s)
Chiral α-aminonitrile3-Butenylmagnesium bromideQuinolizidineSynthesis of the tricyclic core of halichlorine. nih.gov nih.gov
N-acyl-2-pyrrolidinone3-Butenylmagnesium bromideKetoneSynthesis of an azatricyclic skeleton. nih.gov nih.gov
Nitriles (R-C≡N)3-Butenylmagnesium chlorideKetone (after hydrolysis)General method for ketone synthesis. masterorganicchemistry.com masterorganicchemistry.com
γ-Hydroxynitriles3-Butenylmagnesium bromideBicyclic ketonesInitiates a polar-radical addition-cyclization cascade. nih.govnsf.gov nih.govnsf.gov

Metal-Catalyzed Cross-Coupling Reactions

In addition to its role as a nucleophile in addition reactions, 3-butenylmagnesium chloride is a key partner in various metal-catalyzed cross-coupling reactions. These transformations, catalyzed by transition metals like palladium, nickel, and copper, enable the formation of carbon-carbon bonds under conditions distinct from classical Grignard additions.

Palladium-Catalyzed Transformations (e.g., Allylative Dearomatisation, Silane Synthesis)

Palladium catalysts are widely used to mediate cross-coupling reactions involving Grignard reagents. One notable transformation is the allylative dearomatization of aromatic compounds. nih.gov This reaction converts simple, flat aromatic molecules into more complex, three-dimensional cyclic structures. nih.gov The use of highly reactive Grignard reagents like 3-butenylmagnesium chloride allows for fast reaction times and low catalyst loadings. nih.gov The proposed mechanism involves the oxidative addition of the palladium catalyst to an aryl or benzyl (B1604629) halide, followed by transmetalation with the Grignard reagent and subsequent reductive elimination to yield the dearomatized product. nih.govnih.gov For instance, the reaction of naphthyl halides with allyl Grignard reagents proceeds with good to excellent yields and complete selectivity. nih.gov

While not a direct cross-coupling, 3-butenylmagnesium bromide has also been utilized in palladium-catalyzed syntheses, such as in the creation of a BN-naphthalene isostere, where it participated in a Negishi-type coupling reaction. nih.gov

Reaction TypeCatalyst SystemSubstrate ExampleProduct TypeKey FeatureReference(s)
Allylative DearomatizationPd catalystNaphthyl halidesDihydro- and tetrahydro-naphthalenesFast reactions, low catalyst loading, high selectivity. nih.gov nih.gov
Negishi CouplingPd catalyst3-bromo-2-chloro-1,2-dihydro-1,2-azaborineDiene intermediate for BN-naphthalene synthesisSelective C-C bond formation in the presence of a B-Cl bond. nih.gov nih.gov

Nickel-Catalyzed Kumada-Corriu Couplings and Related Processes

The Kumada-Corriu coupling is a seminal cross-coupling reaction that joins an organomagnesium reagent with an organic halide, catalyzed typically by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org This reaction represents one of the first methods developed for catalytic cross-coupling and is valued for its use of readily available Grignard reagents. organic-chemistry.org The catalytic cycle is generally understood to involve oxidative addition of the organic halide to the Ni(0) or Pd(0) catalyst, transmetalation with the Grignard reagent, and reductive elimination to form the coupled product and regenerate the catalyst. wikipedia.org

Nickel catalysis is particularly effective for coupling aryl and vinyl chlorides, which are often less reactive in palladium-catalyzed systems. organic-chemistry.org 3-Butenylmagnesium chloride can be employed in these reactions to couple with various aryl and vinyl halides, providing a direct route to butenylated organic structures. wikipedia.org For example, nickel-catalyzed Kumada-Corriu reactions have been developed for the efficient coupling of electron-rich aryl bromides with Grignard reagents. nih.gov The reaction tolerates a range of functional groups and has been successfully applied to the coupling of tertiary alkylmagnesium halides with aryl bromides and triflates. nih.gov

ReactionCatalystElectrophileNucleophileProductReference(s)
Kumada-Corriu CouplingNickel(II) or Palladium(II) complexesAryl/Vinyl Halides3-Butenylmagnesium chlorideAryl/Vinyl-substituted butenes wikipedia.orgorganic-chemistry.org
Cross-CouplingNiCl₂(dppp)Aryl Bromides/TriflatesTertiary Alkylmagnesium HalidesAryl-substituted quaternary centers nih.gov
Cross-CouplingNickel catalystsAryl Bromides/Chlorides/Tosylates/TriflatesLithium TriarylmagnesiatesBiaryls and Alkenylarenes nih.gov

Copper-Catalyzed Conjugate Additions and Cross-Couplings

Copper catalysts are renowned for their ability to promote the 1,4-conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds (Michael acceptors). organic-chemistry.org 3-Butenylmagnesium chloride and its bromide analogue are effective nucleophiles in these reactions. oup.combeilstein-journals.orgscispace.com The copper(I)-catalyzed conjugate addition allows for the formation of a carbon-carbon bond at the β-position of the unsaturated system. oup.com

This methodology has been applied to various substrates, including cyclic enones like 2-cyclohexen-1-one. oup.com The reaction can be performed in the presence of additives like trimethylsilyl (B98337) chloride to trap the intermediate enolate as a silyl (B83357) enol ether. oup.comacs.org The stereoselectivity of the addition can be a significant challenge. For instance, in the synthesis of wickerols A and B, the diastereoselective conjugate addition of the butenyl group to a complex hydrindenone was extensively optimized, with the combination of a copper(I) source and additives like HMPA, or transmetalation to an organozinc reagent, proving crucial for achieving the desired stereochemical outcome. acs.org

SubstrateReagentCatalyst SystemProduct TypeKey FindingReference(s)
2-Cyclohexen-1-one3-Butenylmagnesium bromideCopper(I) iodide3-(But-3-en-1-yl)cyclohexan-1-oneEfficient conjugate addition to a cyclic enone. oup.com oup.com
3-Methylcyclohexenone3-Butenylmagnesium bromideCopper(I)Enol ester/carbonateUsed as a precursor for fragmentation probe synthesis. beilstein-journals.org beilstein-journals.org
Hydrindenone derivative3-Butenylmagnesium bromideCuBr·DMS / HMPADesired diastereomer of butenylated hydrindanoneStereoselectivity is highly dependent on the copper source and additives. acs.org acs.org

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to methods employing precious metals like palladium. nih.gov The reaction of 3-butenylmagnesium chloride, a Grignard reagent, with various organic electrophiles can be efficiently catalyzed by simple iron salts. nih.govillinois.edu These reactions are pivotal for the formation of carbon-carbon bonds, a fundamental process in organic synthesis. nih.gov

The mechanism of iron-catalyzed cross-coupling reactions is complex and has been the subject of extensive investigation. It is generally accepted that the reaction is initiated by the reduction of the iron(III) precatalyst, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃), by the Grignard reagent to a more reactive, lower-valent iron species. nih.govacs.org Kochi's early studies provided evidence for the formation of an iron(I) active species. nih.gov However, subsequent research by Fürstner suggested the possibility of multiple reaction pathways depending on the nature of the Grignard reagent. nih.gov

A notable application of this methodology is the selective cross-coupling at the 4-position of pyrimidine (B1678525) derivatives, demonstrating the reaction's utility in the synthesis of complex heterocyclic molecules. acs.org Iron-catalyzed cross-coupling of 3-butenylmagnesium bromide has also been successfully employed with alkynyl and styrenyl chlorides, showcasing the versatility of this approach in forming both Csp-Csp³ and Csp²-Csp³ bonds. nih.govresearchgate.netd-nb.info

Table 1: Examples of Iron-Catalyzed Cross-Coupling Reactions with Butenyl Grignard Reagents

ElectrophileCatalystSolventProductYield (%)Reference
5-bromo-4-chloro-2-(p-methoxybenzyl)-2H-tetrazoleFe(acac)₃THF5-bromo-4-(but-3-en-1-yl)-2-(p-methoxybenzyl)-2H-tetrazole73 acs.org
1-Chloro-2-phenylacetyleneFe(acac)₃THF1-Phenylhex-5-en-1-yne95 researchgate.net
β-ChlorostyreneFe(acac)₃THF(E)-Hex-5-en-1-ylbenzene88 nih.gov

Intramolecular Cyclization Pathways

Formation of Carbocyclic Ring Systems via Intramolecular Grignard Reactions

Intramolecular reactions of Grignard reagents, including 3-butenylmagnesium chloride, provide a powerful strategy for the construction of carbocyclic ring systems. These reactions involve the nucleophilic attack of the Grignard carbon onto an electrophilic center within the same molecule, leading to the formation of a new ring.

A prominent example involves the intramolecular cyclization of substrates containing both a Grignard reagent precursor and a tethered electrophile, such as an alkene. For instance, iodoalkanes with a pendant olefin can undergo iron-catalyzed tandem cyclization and cross-coupling with Grignard reagents. beilstein-journals.org In these reactions, a radical cyclization pathway often precedes the cross-coupling step. beilstein-journals.org

The versatility of intramolecular Grignard reactions extends to the synthesis of various ring sizes. The formation of five-membered rings through 5-endo cyclization has been observed in the reaction of allenyl aryl ketones, which can be prepared using propargylmagnesium bromide, a related organomagnesium reagent. oup.com Furthermore, the synthesis of bicyclic compounds can be achieved through the intramolecular cyclization of cyclic β-keto radicals generated from the oxidation of cyclopropanols, which are themselves prepared via the addition of Grignard reagents like 3-butenylmagnesium bromide to enones. oup.com

The synthesis of piperidine-2,4-diones has also been accomplished through the intramolecular cyclization of Grignard or Blaise intermediates. researchgate.net These examples highlight the broad applicability of intramolecular Grignard reactions in constructing diverse and complex carbocyclic and heterocyclic frameworks.

Competing Rearrangement Mechanisms within Allylcarbinyl-Type Grignard Reagents

Allylcarbinyl-type Grignard reagents, such as 3-butenylmagnesium chloride, are known to exist in equilibrium with their cyclopropylcarbinyl isomers. caltech.educaltech.edu This equilibrium is a manifestation of the well-documented cyclopropylcarbinyl-homoallyl rearrangement. researchgate.netresearchgate.net Spectroscopic studies, particularly using nuclear magnetic resonance (NMR), have been instrumental in elucidating the structures and dynamic behavior of these reagents. caltech.edu

The position of the equilibrium is highly dependent on the specific structure of the Grignard reagent and the reaction conditions. For the parent system, the allylcarbinyl (homoallylic) form is heavily favored over the cyclopropylcarbinyl form. caltech.edu It has been established that allylcarbinylmagnesium chloride and cyclopropylcarbinylmagnesium chloride interconvert, with the former being the predominant species in the equilibrium mixture. caltech.educaltech.edu

This rearrangement has significant implications for the reactivity and the products obtained from reactions involving these Grignard reagents. The interconversion can lead to the formation of rearranged products, and the distribution of products will depend on the relative rates of reaction of the different isomeric forms of the Grignard reagent with the electrophile. The rearrangement is thought to proceed through a non-classical, bridged intermediate or transition state. caltech.eduresearchgate.net

The study of these rearrangements is crucial for understanding and controlling the outcomes of reactions involving allylcarbinyl and related Grignard reagents. The potential for skeletal interconversion must always be considered when planning syntheses using these reagents.

Stereochemical and Regiochemical Control in 3-Butenylmagnesium Chloride Reactions

The stereochemical and regiochemical outcomes of reactions involving 3-butenylmagnesium chloride are influenced by a multitude of factors, including the substrate structure, reaction conditions, and the presence of catalysts or additives. numberanalytics.comnumberanalytics.com

Stereochemical Control:

Achieving high levels of stereocontrol in reactions with 3-butenylmagnesium bromide can be challenging. smolecule.com The addition of 3-butenylmagnesium bromide to chiral imides has been used in the synthesis of pumiliotoxin alkaloids, where the stereochemistry of the major product was established through subsequent transformations. beilstein-journals.org In the synthesis of carbohydrate-based compounds, the reaction of 3-butenylmagnesium bromide with α-chloroboronic esters has been employed, with the stereochemical outcome being primarily controlled by the chiral auxiliary on the boron atom. mdpi.com

Several factors can influence the stereoselectivity of Grignard reactions in general:

Temperature: Lower temperatures often lead to improved selectivity by minimizing side reactions. numberanalytics.comnumberanalytics.com

Solvent: The choice of solvent, typically an ether like diethyl ether or THF, can affect reactivity and stereoselectivity through its ability to solvate the magnesium center. numberanalytics.comnumberanalytics.com

Substrate and Reagent Structure: Steric and electronic properties of both the Grignard reagent and the electrophile play a crucial role in determining the stereochemical outcome. numberanalytics.com Chelation control, where the magnesium atom coordinates to a nearby functional group in the substrate, can also dictate the facial selectivity of the addition. nih.gov

Regiochemical Control:

In reactions with substrates possessing multiple electrophilic sites, the regioselectivity of the addition of 3-butenylmagnesium chloride becomes a key consideration. For example, in copper-catalyzed asymmetric conjugate additions to extended Michael acceptors, the use of specific ligands can direct the addition to either the 1,4- or 1,6-position. beilstein-journals.org The addition of 3-butenylmagnesium bromide to α,β,γ,δ-unsaturated ketones, catalyzed by a copper-hydroxyalkyl NHC system, has been shown to favor the 1,4-adduct. beilstein-journals.org

The reaction of 3-butenylmagnesium chloride with epoxides typically proceeds with nucleophilic attack at the less substituted carbon atom, following an S_N2-like mechanism. fiveable.me However, chelation effects can alter this regioselectivity in certain substrates. fiveable.me

Table 2: Factors Influencing Stereochemistry and Regiochemistry in Grignard Reactions

FactorInfluenceExample
Temperature Lower temperatures generally improve selectivity. numberanalytics.comnumberanalytics.comNot specifically detailed for 3-butenylmagnesium chloride, but a general principle for Grignard reactions.
Solvent Affects reagent aggregation and solvation, influencing reactivity and stereoselectivity. numberanalytics.comnumberanalytics.comDiethyl ether and THF are common solvents for Grignard reactions. numberanalytics.com
Catalyst/Ligand Can direct the reaction to a specific regio- or stereoisomer.Copper-hydroxyalkyl NHC favors 1,4-addition in conjugate additions. beilstein-journals.org
Substrate Structure Steric hindrance and the presence of chelating groups can control the direction of attack. numberanalytics.comnih.govChelation control is a common strategy in additions to α-alkoxy ketones. nih.gov

Computational and Spectroscopic Characterization of 3 Butenylmagnesium Chloride Systems

Application of Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for investigating the mechanistic details of reactions involving Grignard reagents. By modeling the electronic structure of molecules, DFT allows for the exploration of reaction pathways and the characterization of transient species that are difficult to observe experimentally.

DFT calculations have been instrumental in mapping out the potential energy surfaces of Grignard reactions, providing valuable insights into the transition states and reaction pathways. For the addition of Grignard reagents to carbonyl compounds, DFT studies have revealed the intricate details of the reaction mechanism, which can proceed through a concerted or stepwise pathway. researchgate.net The geometry of the transition state, involving a six-membered ring-like structure, is crucial in determining the stereochemical outcome of the reaction. wikipedia.org Computational models suggest that the magnesium atom coordinates with the carbonyl oxygen, facilitating the nucleophilic attack of the butenyl group on the carbonyl carbon. nih.gov

The nature of the solvent and the aggregation state of the Grignard reagent (monomeric vs. dimeric) are also critical factors influencing the reaction pathway. researchgate.net DFT calculations have shown that dimeric Grignard reagents can exhibit higher reactivity compared to their monomeric counterparts. researchgate.net

Table 1: Key Findings from DFT Studies on Grignard Reaction Mechanisms

Feature Description Reference
Transition State Geometry Often involves a cyclic, six-membered ring structure. wikipedia.org
Reaction Pathway Can be either a concerted nucleophilic addition or a stepwise single electron transfer (SET) mechanism. organic-chemistry.org
Role of Magnesium Coordinates with the electrophile, activating it for nucleophilic attack. nih.gov
Solvent Effects The coordinating solvent plays a crucial role in stabilizing the Grignard reagent and influencing the reaction pathway. researchgate.net

| Aggregation State | Dimeric forms of Grignard reagents can be more reactive than monomeric forms. | researchgate.net |

A key characteristic of the butenyl Grignard reagent is its ability to exist as a mixture of equilibrating isomers: the primary (3-butenyl) and secondary (1-methyl-2-propenyl or crotyl) forms. caltech.eduharvard.edu This allylic rearrangement is a dynamic process that significantly impacts the regioselectivity of its reactions. caltech.edu While reactions with many electrophiles yield products derived from the more stable primary isomer, the composition of the butene mixture obtained upon hydrolysis suggests the presence of both isomers in equilibrium. caltech.edu

DFT calculations can model the energy landscape of this isomerization, helping to determine the relative stabilities of the isomers and the energy barrier for their interconversion. acs.orglibretexts.org These computational studies provide a molecular-level understanding of the factors that govern the position of the equilibrium, such as solvent and temperature. harvard.edu The mechanism of this isomerization is thought to proceed through a π-allylic transition state. libretexts.org

The reactivity of 3-butenylmagnesium chloride is intrinsically linked to its electronic properties. The carbon-magnesium bond is highly polarized, resulting in a significant negative charge on the carbon atom, which imparts strong nucleophilic and basic character to the reagent. allen.inleah4sci.com DFT calculations can quantify this charge distribution and provide insights into the frontier molecular orbitals (HOMO and LUMO), which are key to understanding the reagent's reactivity.

In Situ Spectroscopic Monitoring of Grignard Reactions

Raman spectroscopy has emerged as a powerful process analytical technology (PAT) for the in situ monitoring of Grignard reactions. acs.orgacs.org Its non-destructive nature and insensitivity to moisture and carbon dioxide make it well-suited for studying these air- and moisture-sensitive reactions. mdpi.com By using an immersion probe, Raman spectra can be collected in real-time directly from the reaction vessel, providing a continuous stream of data on the concentrations of reactants, intermediates, and products. acs.orgresearchgate.net

The C-Mg stretching vibration in the Raman spectrum provides a direct handle on the concentration of the Grignard reagent. acs.org Changes in the vibrational modes of the reactants and the appearance of new peaks corresponding to products and intermediates can be tracked throughout the course of the reaction. acs.org

The data obtained from in situ Raman spectroscopy allows for the generation of real-time concentration profiles for the key species involved in the reaction. mt.com This information is crucial for determining reaction kinetics, identifying the rate-determining step, and detecting the formation of transient intermediates. acs.org For instance, the formation and consumption of intermediates can be directly observed, providing experimental evidence to support or refute proposed reaction mechanisms. mt.com

In addition to Raman spectroscopy, other in situ techniques such as Fourier-transform infrared (FTIR) spectroscopy have also been successfully employed to monitor Grignard reactions. nih.gov FTIR can provide complementary information, particularly regarding the vibrational modes of carbonyl groups in the reactants and products. mt.com The combination of these in situ spectroscopic methods with computational modeling provides a powerful and comprehensive approach to unraveling the complex mechanisms of reactions involving 3-butenylmagnesium chloride.

Table 2: Compounds Mentioned in the Article

Compound Name
3-Butenylmagnesium chloride
Magnesium, 3-butenylchloro-
1-methyl-2-propenylmagnesium chloride (crotylmagnesium chloride)
Dialkylmagnesium

Strategic Applications of 3 Butenylmagnesium Chloride in Complex Molecule Synthesis

Construction of Carbon-Carbon Bonds in Advanced Organic Molecules

The primary application of 3-butenylmagnesium chloride in the synthesis of complex molecules is the formation of carbon-carbon (C-C) bonds. masterorganicchemistry.com As a Grignard reagent, it readily participates in two major classes of C-C bond-forming reactions: nucleophilic addition to carbonyls and transition-metal-catalyzed cross-coupling. nih.gov

In its role as a nucleophile, 3-butenylmagnesium chloride attacks the electrophilic carbon of carbonyl groups in aldehydes and ketones, leading to the formation of homoallylic alcohols. This reaction effectively extends the carbon skeleton of the substrate by a four-carbon unit, introducing a terminal alkene that is available for further functionalization. The addition to esters proceeds similarly, though typically two equivalents of the Grignard reagent add to produce tertiary alcohols. masterorganicchemistry.com

Furthermore, 3-butenylmagnesium chloride is a valuable partner in cross-coupling reactions, which are fundamental to the synthesis of many complex organic structures, including pharmaceuticals and natural products. acgpubs.org Catalyzed by transition metals, particularly iron, these reactions couple the butenyl group with various organic halides or triflates. acgpubs.orgnii.ac.jp This method is especially powerful for creating C(sp²)-C(sp³) bonds, allowing for the direct attachment of the butenyl side chain to aromatic or vinylic systems. researchgate.net

Table 1: Examples of C-C Bond Formation using 3-Butenylmagnesium Chloride An interactive data table summarizing key reactions.

Electrophile TypeExample ElectrophileCatalyst/ConditionsProduct Type
AldehydeBenzaldehydeTHF, then H₃O⁺ workupSecondary Homoallylic Alcohol
KetoneAcetophenoneTHF, then H₃O⁺ workupTertiary Homoallylic Alcohol
EpoxidePropylene OxideTHF, then H₃O⁺ workupPrimary Alcohol
Aryl HalideBromobenzeneFe(acac)₃Butenylated Benzene (B151609)
Carbon DioxideCO₂THF, then H₃O⁺ workupCarboxylic Acid

Utility in Total Synthesis of Natural Products

The strategic introduction of the butenyl moiety is a key step in the total synthesis of numerous complex natural products. 3-Butenylmagnesium chloride provides a direct and reliable method for achieving this transformation.

In the intricate process of assembling natural product frameworks, 3-butenylmagnesium chloride (or its bromide analogue) is employed to install a four-carbon chain that can be a crucial part of the final structure or serve as a handle for subsequent cyclizations and elaborations. For instance, in the synthesis of (+)-anatoxin-a, a potent neurotoxin, the addition of a butenyl group via a Grignard reaction is a pivotal step in constructing the bicyclic core of the molecule. The terminal double bond introduced by the reagent is essential for a subsequent ring-closing metathesis reaction, which forms one of the key rings of the final product.

3-Butenylmagnesium chloride is instrumental in the synthesis of specific molecular architectures, notably functionalized benzene rings. Through iron-catalyzed cross-coupling reactions, the butenyl group can be efficiently attached to an aromatic core. acgpubs.orgmdpi.com This reaction is tolerant of a wide range of functional groups on the aromatic partner, providing a straightforward route to substituted arylbutenes. acgpubs.org These products are valuable intermediates, as the terminal alkene can undergo various transformations, such as oxidation, hydroboration, or metathesis, to build more complex structures on the aromatic scaffold.

Table 2: Iron-Catalyzed Cross-Coupling for the Synthesis of Functionalized Benzenes An interactive data table showing the scope of the reaction.

Aryl ElectrophileIron CatalystConditionsProduct
4-ChlorotolueneFe(acac)₃THF/NMP4-Butenyltoluene
1-BromonaphthaleneFeCl₃THF1-Butenylnaphthalene
4-Trifluoromethylphenyl triflateFe(acac)₃THF4-Butenylbenzotrifluoride

Role as a Key Reagent in Divergent Synthetic Pathways

A divergent synthesis strategy involves the creation of a common intermediate that can be selectively transformed into a variety of distinct target molecules. nih.gov 3-Butenylmagnesium chloride is an excellent reagent for initiating such pathways. By reacting it with a multifunctional substrate, a versatile intermediate containing a homoallylic alcohol or a butenylated arene is formed.

This common intermediate possesses multiple reactive sites: the newly formed hydroxyl group, the terminal alkene, and any other functional groups present on the original substrate. By carefully choosing the subsequent reaction conditions, chemists can selectively manipulate one of these sites, leading to different molecular scaffolds. For example, the terminal alkene can be engaged in cyclization reactions under one set of conditions, while the alcohol can be oxidized or used as a directing group under another. This approach allows for the efficient generation of a library of structurally related, yet distinct, complex molecules from a single starting path, which is highly valuable in medicinal chemistry and materials science. nih.gov

Q & A

Q. How can computational modeling predict the reactivity of Magnesium, 3-butenylchloro- in novel reactions?

  • Methodological Answer :
  • Perform DFT calculations (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gaps) and predict nucleophilic attack sites .
  • Validate models against experimental Hammett σ values for substituted aryl electrophiles .

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